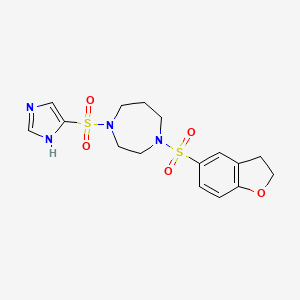

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-diazepane

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S2/c21-26(22,14-2-3-15-13(10-14)4-9-25-15)19-5-1-6-20(8-7-19)27(23,24)16-11-17-12-18-16/h2-3,10-12H,1,4-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUQPLATEMXPKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1H-imidazol-4-yl)sulfonyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-diazepane is a complex organic compound that has garnered attention for its potential biological activities. This article examines its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a diazepane ring substituted with imidazole and benzofuran moieties, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of 398.5 g/mol .

Key Properties:

- Molecular Weight: 398.5 g/mol

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 5

- Rotatable Bond Count: 4

- XLogP3-AA: 2 (indicating moderate lipophilicity) .

Synthesis

The synthesis of this compound involves multi-step reactions starting from basic sulfonamide derivatives. The process typically includes:

- Formation of the diazepane core.

- Introduction of the imidazole and benzofuran sulfonyl groups through electrophilic substitution reactions.

- Purification via crystallization or chromatography techniques.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, derivatives with imidazole rings have shown potent inhibition of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. One study reported an FT IC50 value of 24 nM for a closely related compound, demonstrating effective phenotypic reversion in transformed cells .

The biological activity is primarily attributed to the ability of the imidazole and benzofuran moieties to interact with key biological targets. The sulfonamide functional group enhances the compound's binding affinity to enzymes involved in cellular signaling pathways, particularly those related to cancer progression and metastasis.

Study on Farnesyltransferase Inhibition

In a detailed study, several imidazole-containing compounds were evaluated for their ability to inhibit FT. The results indicated that modifications at the 4-position of the diazepane structure significantly influenced inhibitory potency:

- Compound A: IC50 = 24 nM, effective in reverting Ras-transformed NIH 3T3 cells.

- Compound B: IC50 = 45 nM, showed moderate activity against anchorage-independent growth in soft agar assays.

These findings suggest that structural modifications can enhance biological activity and selectivity against cancer cells .

Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of similar sulfonamide derivatives. Compounds demonstrated moderate fungicidal activity against various strains, supporting their potential use as therapeutic agents in treating infections .

Summary of Biological Activities

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds containing imidazole and benzofuran derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, derivatives of this compound have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Compounds with imidazole and benzofuran structures have been reported to possess antimicrobial activities against a range of pathogens. The sulfonamide component may enhance these effects by interfering with microbial metabolic pathways. Research has demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-diazepane. These derivatives were tested against various cancer cell lines (e.g., MCF-7, HeLa). The most potent derivative exhibited an IC50 value of 12 µM, indicating strong antiproliferative activity .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework

- 1,4-Diazepane vs. Oxazepine derivatives (e.g., 2,3-dihydrobenzo[b][1,4]oxazepin) replace one nitrogen with oxygen, affecting electronic properties and hydrogen-bonding capacity .

Sulfonyl Group Modifications

- Dual Sulfonyl Functionalization: The dual sulfonyl groups distinguish this compound from analogs like N2-(3-((5-(2-((((1H-Imidazol-2-yl)methyl)amino)methyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-Nω-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-arginine (9b) (), which combines sulfonamides with an arginine backbone. The absence of a peptide chain in the target compound may reduce metabolic instability while retaining sulfonyl-mediated target engagement .

Substituent Effects

- Imidazole vs. Triazole/Thiazole :

The 1H-imidazol-4-yl group contrasts with triazole or thiazole rings in compounds like 4 and 5 (). Imidazole’s nitrogen atoms enable hydrogen bonding and metal coordination, whereas thiazole/triazole rings prioritize π-π stacking or steric effects . - Dihydrobenzofuran vs. Fluorophenyl Groups :

The 2,3-dihydrobenzofuran-5-yl substituent provides partial aromaticity and oxygen heteroatoms, differing from fully aromatic fluorophenyl groups in . This may influence solubility and interaction with hydrophobic binding pockets .

Therapeutic Potential

- The dihydrobenzofuran moiety may further enhance blood-brain barrier penetration compared to bulkier analogs.

Tabulated Comparison of Key Features

Q & A

Basic: What are the optimal synthetic routes for 1-((1H-imidazol-4-yl)sulfonyl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-diazepane?

Methodological Answer:

The synthesis typically involves sequential sulfonylation of a diazepane scaffold. First, the diazepane ring is prepared via cyclization of diamine precursors. Sulfonyl groups are introduced using sulfonyl chlorides (e.g., 1H-imidazole-4-sulfonyl chloride and 2,3-dihydrobenzofuran-5-sulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF . Reaction monitoring via TLC or HPLC is critical to ensure stepwise completion. Yields can be optimized by controlling temperature (0–25°C) and reaction time (6–24 hours).

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

Structural elucidation requires a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions on the diazepane ring and aromatic systems.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₆H₂₂N₄O₅S₂: 414.5 g/mol) .

- FT-IR : Peaks at ~1150–1350 cm⁻¹ confirm sulfonyl (S=O) groups.

- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .

Advanced: What computational methods are used to predict binding interactions of this compound with protein kinases?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties and reactive sites. Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinities to kinase ATP-binding pockets. For example, the dihydrobenzofuran moiety may engage in π-π stacking with tyrosine residues, while sulfonyl groups form hydrogen bonds with catalytic lysines . MD simulations (NAMD/GROMACS) assess stability over 100-ns trajectories .

Advanced: How can researchers resolve contradictory bioactivity data across assays?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., pH, co-solvents) or target promiscuity. Mitigation strategies include:

- Dose-Response Curves : Confirm IC₅₀ values across multiple replicates.

- Selectivity Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

- Cellular Context : Compare results in immortalized vs. primary cells to rule out cell-line-specific artifacts .

Basic: What solvents and formulations enhance solubility for in vitro studies?

Methodological Answer:

The compound’s solubility is limited in aqueous buffers (~<1 µM). Use co-solvents like DMSO (≤0.1% final concentration) or cyclodextrin-based formulations. For in vivo studies, PEG-400 or lipid nanoparticles improve bioavailability. Solubility can be predicted via Hansen solubility parameters or experimentally validated using shake-flask methods .

Advanced: What experimental designs validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

- ROS Assays : Measure intracellular ROS levels using DCFH-DA in H₂O₂-stressed cells (e.g., HepG2).

- Gene Expression : qPCR for Nrf2, HO-1, and SOD1 after 24-hour treatment.

- Western Blotting : Quantify phosphorylation of Keap1/Nrf2 pathways.

Include controls with known antioxidants (e.g., NAC) and use ANOVA with post-hoc Tukey tests for statistical rigor .

Advanced: How is the environmental fate of this compound assessed for ecotoxicology studies?

Methodological Answer:

- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) and analyze degradation products via LC-MS.

- Bioaccumulation : Use logP calculations (e.g., XLogP3) and aquatic models (Daphnia magna).

- Microbial Degradation : OECD 301F test to assess biodegradability in activated sludge .

Basic: What are the critical quality control (QC) parameters during synthesis?

Methodological Answer:

- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).

- Residual Solvents : GC-MS to ensure compliance with ICH Q3C guidelines.

- Chiral Purity : Chiral HPLC or polarimetry if stereocenters are present .

Advanced: What strategies improve metabolic stability for in vivo applications?

Methodological Answer:

- Deuterium Exchange : Replace labile hydrogens on the imidazole ring to slow CYP450-mediated oxidation.

- Prodrug Design : Mask sulfonyl groups with ester pro-moieties cleaved by esterases in target tissues.

- PK/PD Modeling : Use compartmental models to optimize dosing intervals .

Advanced: How can structure-activity relationship (SAR) studies guide optimization?

Methodological Answer:

- Analog Synthesis : Replace dihydrobenzofuran with indole or benzothiophene to test π-stacking effects.

- Sulfonyl Group Modifications : Introduce methyl or fluorine substituents to enhance binding entropy.

- 3D-QSAR : CoMFA or CoMSIA models correlate steric/electronic features with kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.